molecular formula C15H13N3O2S B15097102 (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B15097102
M. Wt: 299.3 g/mol
InChI Key: OPVZNTUTJJJATK-LCYFTJDESA-N
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Description

The compound (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of thiazolidin-4-one. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of key signaling pathways such as PI3K-AKT and MAPK.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(4-methoxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding and increases its solubility in aqueous media, making it more versatile in various applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13N3O2S/c1-18-8-2-3-11(18)9-13-14(20)17-15(21-13)16-10-4-6-12(19)7-5-10/h2-9,19H,1H3,(H,16,17,20)/b13-9-

InChI Key

OPVZNTUTJJJATK-LCYFTJDESA-N

Isomeric SMILES

CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2

Canonical SMILES

CN1C=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Origin of Product

United States

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